3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42O |

|---|---|

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3 |

InChI Key |

ZLBQPHBBQMXNSX-CMJAQXDISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Analytical Cornerstone: A Technical Guide to 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 in Quantitative Bioanalysis

This technical guide provides an in-depth exploration of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of vitamin D and its metabolites. This document will elucidate the chemical nature of this stable isotope-labeled internal standard, its synthesis, and its pivotal role in enhancing the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Imperative for Precision in Vitamin D Analysis

The accurate measurement of vitamin D and its metabolites is of paramount importance in clinical diagnostics, nutritional science, and pharmaceutical development. Vitamin D3, or cholecalciferol, undergoes a series of hydroxylations in the body to form active metabolites, with 25-hydroxyvitamin D3 (25(OH)D3) being the primary circulating form and a key indicator of vitamin D status[1]. The complexity of biological matrices and the low endogenous concentrations of these analytes necessitate highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its superior selectivity and sensitivity compared to traditional immunoassays[1].

To mitigate the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable[1][2]. 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 serves as an ideal SIL-IS for the quantification of vitamin D and its hydroxylated metabolites. Its structural similarity and mass difference allow for precise correction of analytical variability, ensuring the generation of robust and trustworthy data.

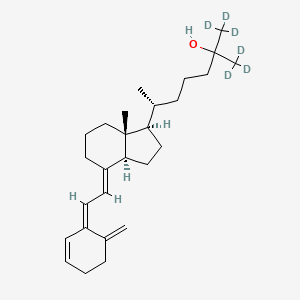

Unveiling the Chemical Architecture: Structure and Properties

The nomenclature "3-Dehydroxy-3-ene-25-ol Vitamin D3-d6" precisely describes the molecular structure of this internal standard. It is a derivative of Vitamin D3 that has been chemically modified in three key aspects:

-

3-Dehydroxy-3-ene : This indicates the removal of the hydroxyl group at the C-3 position of the A-ring and the introduction of a double bond. The resulting structure is systematically named (5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-25-ol for the unlabeled analog[3][4][5]. The "seco" prefix denotes a broken ring, a characteristic feature of vitamin D compounds.

-

25-ol : A hydroxyl group is present at the C-25 position on the side chain.

-

d6 : Six deuterium atoms (D or ²H) are incorporated into the molecule, typically on the side chain at positions 26 and 27. This isotopic labeling increases the molecular weight by six Daltons without significantly altering the physicochemical properties.

The molecular formula of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is C27H36D6O, and its molecular weight is approximately 388.66 g/mol .

Below is a diagram illustrating the core chemical structure.

Caption: Core structural features of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.

Principles of Synthesis: The Path to a Deuterated Standard

The synthesis of deuterated vitamin D analogs is a multi-step process that requires careful control of stereochemistry. While a specific, detailed protocol for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is proprietary to manufacturers, the general synthetic strategy involves the coupling of a deuterated side-chain precursor with a suitable A-ring synthon.

A common approach involves the following key steps:

-

Synthesis of a Deuterated Side-Chain : A precursor to the vitamin D side chain is synthesized with the incorporation of six deuterium atoms. This is often achieved by using deuterated starting materials or through catalytic deuteration reactions.

-

Preparation of the A-Ring Synthon : A precursor for the modified A-ring, lacking the C-3 hydroxyl group, is prepared.

-

Coupling Reaction : The deuterated side-chain is coupled with the A-ring synthon using methods like the Wittig-Horner reaction to form the complete seco-steroid backbone with the characteristic triene system.

-

Purification : The final product is purified using chromatographic techniques to ensure high purity, which is crucial for its use as an internal standard.

The synthesis of various deuterated vitamin D metabolites has been described in the literature, often employing a convergent synthesis strategy where the A-ring and the CD-ring/side-chain moieties are synthesized separately and then combined[6][7].

Application in Quantitative Analysis: A Step-by-Step LC-MS/MS Protocol

The primary application of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is as an internal standard in the quantitative analysis of vitamin D and its metabolites in biological matrices such as serum and plasma. The following is a representative, field-proven protocol that can be adapted for specific laboratory instrumentation and requirements.

Sample Preparation: The Foundation of Accurate Measurement

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing interfering substances. A typical workflow involves protein precipitation followed by liquid-liquid extraction.

Protocol:

-

Aliquoting : To a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

-

Internal Standard Spiking : Add a known amount of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 solution (e.g., 20 µL of a 100 ng/mL solution in methanol) to each sample, calibrator, and quality control, except for the blank matrix.

-

Protein Precipitation : Add 200 µL of a protein precipitation agent, such as acetonitrile or a mixture of methanol and zinc sulfate, to the sample. Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction : Transfer the supernatant to a clean tube and add an immiscible organic solvent, such as hexane or a mixture of hexane and ethyl acetate. Vortex for 1-2 minutes to facilitate the extraction of the lipophilic vitamin D metabolites into the organic phase.

-

Phase Separation : Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Evaporation : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).

-

Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Caption: Experimental workflow for sample preparation using 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.

Chromatographic Separation: Achieving Specificity

Chromatographic separation is crucial for resolving the analyte of interest from its isomers and other matrix components. Reversed-phase liquid chromatography is commonly employed.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, < 3 µm) | C18 offers good retention for lipophilic molecules. PFP can provide alternative selectivity, especially for isomers. |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium formate | Acid or salt improves peak shape and ionization efficiency. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium formate | Organic solvent for elution of analytes. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard analytical columns. |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B | Ensures good separation of analytes with different polarities. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |

Mass Spectrometric Detection: The Key to Sensitivity and Quantification

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-level analytes in complex matrices.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is widely used. APCI can be beneficial for less polar compounds and may reduce matrix effects. |

| MRM Transitions | Analyte-specific precursor-to-product ion transitions | MRM provides high selectivity by monitoring a specific fragmentation of the target molecule. |

| Internal Standard MRM | A specific precursor-to-product ion transition for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 | The mass shift of +6 Da allows for its distinct detection from the unlabeled analyte. |

| Collision Energy | Optimized for each MRM transition | Maximizes the signal of the product ion. |

| Dwell Time | Sufficient to acquire at least 10-15 data points across each chromatographic peak | Ensures accurate peak integration and quantification. |

Representative MRM Transitions (to be optimized for the specific instrument):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 25-hydroxyvitamin D3 | 401.3 | 383.3 |

| 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 (IS) | ~389.7 | To be determined empirically |

Note: The exact m/z values may vary slightly depending on the adduct formed (e.g., [M+H]+, [M+Na]+).

The Biological Context: Vitamin D Signaling Pathway

Understanding the biological role of vitamin D provides context for its analytical measurement. The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression[8][9][10].

The genomic signaling pathway can be summarized as follows:

-

Binding : 1,25(OH)2D3 enters the target cell and binds to the VDR in the cytoplasm or nucleus[11].

-

Heterodimerization : The VDR-ligand complex forms a heterodimer with the retinoid X receptor (RXR)[12][13].

-

DNA Binding : The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[12][13][14].

-

Transcriptional Regulation : This binding recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in calcium homeostasis, bone metabolism, and immune function, among other processes[8][10].

Caption: Simplified genomic signaling pathway of Vitamin D.

Conclusion: Ensuring Data Integrity in Vitamin D Research

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is an indispensable tool for researchers and scientists dedicated to the accurate quantification of vitamin D and its metabolites. Its well-defined chemical structure and stable isotopic labeling provide the necessary characteristics for a reliable internal standard in LC-MS/MS applications. By correcting for analytical variability, this internal standard enhances the precision, accuracy, and overall trustworthiness of the generated data. The methodologies outlined in this guide provide a robust framework for the successful implementation of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 in routine and advanced bioanalytical workflows, ultimately contributing to a deeper understanding of the role of vitamin D in health and disease.

References

-

Christakos, S., Dhawan, P., Verstuyf, A., Verlinden, L., & Carmeliet, G. (2016). Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects. Physiological Reviews, 96(1), 365–408. [Link]

-

Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319–329. [Link]

-

Turan, B. (2021). Vitamin D Metabolism. IntechOpen. [Link]

- Holick, M. F. (2007). Vitamin D: Production, Metabolism, Mechanism of Action, and Clinical Requirements. In Primer on the Metabolic Bone Diseases and Disorders of Mineral Metabolism (pp. 126-133). American Society for Bone and Mineral Research.

-

ResearchGate. (n.d.). The diagram of classic vitamin D signaling pathway.[Link]

-

Physiological Reviews. (2016). VITAMIN D: METABOLISM, MOLECULAR MECHANISM OF ACTION, AND PLEIOTROPIC EFFECTS. [Link]

-

ResearchGate. (n.d.). Illustration outlining the vitamin D receptor (VDR) signaling pathway.[Link]

-

National Center for Biotechnology Information. (2017). Figure 3, [Vitamin D signaling pathway. The...].[Link]

-

MDPI. (2026). Vitamin D Receptor Signaling and Ligand Modulation: Molecular Mechanisms and Therapeutic Implications. [Link]

-

Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]

-

NuRCaMeIn - UB. (n.d.). VDR (VITAMIN D RECEPTOR).[Link]

-

Slominski, A. T., et al. (2014). Synthesis and photo-conversion of androsta- and pregna-5,7-dienes to vitamin D3-like derivatives. Photochemistry and Photobiology, 90(4), 852–865. [Link]

-

LCGC International. (2020). High-Throughput Quantitative Analysis of Vitamin D Using a Multiple Parallel LC–MS System Combined with Integrated On-Line SPE. [Link]

-

Jenkinson, C., et al. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Journal of Chromatography B, 1033–1034, 390–398. [Link]

-

BuyersGuideChem. (n.d.). (3-beta)-(5Z,7E)-9,10-secocholestan-5,7,10(19)-triene-3,25-diol.[Link]

-

PharmaCompass. (n.d.). 9,10-Secocholesta-5,7,10(19)-trien-3-ol, (3beta,5Z,7E)-.[Link]

-

ChemBK. (2024). (5z,7e)-(1s,3r)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol.[Link]

-

Medscape. (2019). Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels.[Link]

-

Government of Canada. (2025). Chemical Substance - Cholecalciferol.[Link]

-

Watson International Ltd. (n.d.). (3Beta,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol CAS 40013-87-4.[Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). REVIEW ARTICLE ON (3Β',5Z,7E)-9,10-SECOCHOLESTA-5,7,10(19)-TRIEN-3-OL (CHOLECALCIFEROL).[Link]

Sources

- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9,10-Secocholesta-5,7,10(19)-trien-3-ol, (3beta,5Z,7E)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. Review Article On (3Î’,5z,7e)-9,10-secocholesta-5,7,10(19)-trien-3-ol (cholecalciferol) [journalijar.com]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 7. Synthesis and photo-conversion of androsta- and pregna-5,7-dienes to vitamin D3-like derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 11. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Deuterated Vitamin D Metabolites

Executive Summary: The Isotope Fidelity Imperative

In the quantitative analysis of Vitamin D metabolites—specifically 25-hydroxyvitamin D3 [25(OH)D3] and 1

Non-deuterated analogs (e.g., Vitamin D2) are insufficient due to ionization suppression and chromatographic variance. The industry standard requires stable isotope-labeled analogs (typically deuterium,

This guide details the chemical synthesis of these critical reagents, focusing on the convergent strategy (Lythgoe-Trost/Wittig-Horner) and side-chain functionalization , which offer the highest stereochemical control and isotopic purity.

Strategic Design of Deuterated Analogs

Before synthesis, one must select the labeling site based on the intended application.

| Labeling Site | Common Isotope | Mass Shift | Pros | Cons |

| Side Chain (C26, C27) | +6 Da | High Mass Shift: Eliminates crosstalk with natural isotopes. Ease of Synthesis: Accessible via Grignard reaction on C25-esters. | Metabolic Instability: Susceptible to CYP24A1-mediated hydroxylation/cleavage (loss of label). | |

| A-Ring (C6, C19) | +3 Da | Metabolic Stability: Retained during side-chain metabolism. Scrambling Resistant: Stable positions if triene system is preserved. | Lower Mass Shift: +3 Da is closer to the natural envelope. Synthetic Complexity: Requires specialized A-ring synthons. |

Retrosynthetic Logic (Convergent Approach)

The most robust route disconnects the Vitamin D skeleton at the C7–C8 double bond. This separates the molecule into two key fragments:

-

A-Ring Phosphine Oxide: Contains the sensitive triene precursor and C1/C3 hydroxyls.

-

CD-Ring (Grundmann’s Ketone derivative): Contains the steroid core and the side chain.

Figure 1: Retrosynthetic breakdown of Vitamin D3 for modular deuterium insertion.

Core Protocol 1: Synthesis of -25(OH)D3 (Side-Chain Labeling)

This protocol describes the installation of a hexadeuterated side chain, the preferred method for generating internal standards for clinical assays.

Phase A: Preparation of the CD-Ring Precursor

Starting Material: Inhoffen-Lythgoe diol (derived from Vitamin D2 ozonolysis).[1]

-

Protection: Selective protection of the C8-hydroxyl (secondary) as a TBS ether.

-

Side Chain Extension: The C22-alcohol is oxidized to an aldehyde, then subjected to Wittig homologation to extend the carbon chain to C24/C25.

-

Ester Formation: The chain is terminated as a methyl ester (C25-ester). This is the "handle" for deuterium introduction.

Phase B: The Deuterium Payload (Grignard Reaction)

Reaction: Nucleophilic addition of

Reagents:

-

Substrate: Protected CD-ring C25-methyl ester.

-

Reagent:

(1.0 M in diethyl ether, >99 atom % D). -

Solvent: Anhydrous THF.

Step-by-Step:

-

Cool the ester substrate in THF to 0°C under Argon.

-

Add 4.0 equivalents of

dropwise. Note: Excess is required to drive the double addition to the ester, forming the tertiary alcohol. -

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Quench: Carefully add saturated

solution. -

Result: This yields the CD-ring with a fully formed,

-labeled 25-hydroxy side chain.

Phase C: Coupling and Deprotection[2]

-

Oxidation: Deprotect the C8-TBS group and oxidize the C8-alcohol to the ketone (Grundmann's ketone analog) using TPAP/NMO or PDC.

-

Wittig-Horner Coupling:

-

Deprotonate the A-ring phosphine oxide (lithium diisopropylamide, -78°C).

-

Add the

-CD-ring ketone. -

The reaction yields the protected Vitamin D triene skeleton.

-

-

Global Deprotection: Removal of silyl protecting groups (TBAF or HF-Pyridine) yields the final

.

Core Protocol 2: Solid-Phase Synthesis (High Throughput)

For laboratories requiring multiple analogs or rapid purification, the solid-phase approach (adapted from Nicoletti et al.) is superior due to simplified workup.

Mechanism: The CD-ring is anchored to a polystyrene resin via the C25-ester.[2][3][4][5] The sensitive triene is built on-resin, and the cleavage step simultaneously installs the deuterium label.

Workflow Diagram

Figure 2: Solid-phase synthesis strategy for clean release of deuterated metabolites.

Protocol Highlights:

-

Anchor: Link the CD-ring carboxylate to hydroxymethyl polystyrene resin.

-

Coupling: React resin-bound ketone with A-ring phosphine oxide. Wash resin to remove excess reagents (no chromatography needed).

-

Cleavage/Labeling: Treat the resin with

. The Grignard reagent attacks the ester linkage, cleaving the molecule from the resin while simultaneously installing the two -

Advantage: The only species released into solution is the desired deuterated product; unreacted precursors remain bound to the resin.

Handling & Purification (The "Trustworthiness" Pillar)

Vitamin D analogs possess a conjugated triene system (cis-triene) that is notoriously sensitive to:

-

Light: Induces isomerization to suprasterols or trans-vitamin D.

-

Heat: Promotes [1,7]-sigmatropic hydride shifts (Pre-D3

D3 equilibrium). -

Acid: Causes dehydration or rearrangement.

Self-Validating Purification Protocol:

-

Amber Glassware: All reactions and fractions must be handled in amberized glassware or under low-UV light (gold fluorescent tubes).

-

Argon Sparging: Solvents for HPLC must be degassed to prevent oxidative degradation.

-

Temperature Control: Evaporation of solvents should never exceed 30°C.

-

QC Check (UV Spectrum):

-

The final product must show the characteristic UV absorption max at 265 nm (ethanol).

-

A shift to 272 nm suggests isomerization to the trans-isotachysterol series (an invalid IS).

-

References

-

Nicoletti, D., Mouriño, A., & Torneiro, M. (2009).[3] Synthesis of 25-Hydroxyvitamin D3 and 26,26,26,27,27,27-Hexadeutero-25-hydroxyvitamin D3 on Solid Support.[2][3][4] The Journal of Organic Chemistry, 74(13), 4782–4786.[3] [Link]

-

Nagata, A., et al. (2022).[1] Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.[6] [Link]

-

Cornella, I., et al. (2004).[7] Stereoselective convergent synthesis of 24-substituted metabolites and analogues of vitamin D. Journal of Steroid Biochemistry and Molecular Biology, 89-90, 19-23. [Link]

-

Hanazawa, T., et al. (2000). Efficient Synthesis of 1

,25-Dihydroxyvitamin D3 and Its 24-Epimer. Chemical and Pharmaceutical Bulletin, 48(12), 1907–1913. [Link]

Sources

- 1. The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of 25-hydroxyvitamin D(3) and 26,26,26,27,27,27-hexadeutero-25-hydroxyvitamin D(3) on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective convergent synthesis of 24-substituted metabolites and analogues of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Analytical Utilization of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Executive Summary

In the rigorous landscape of pharmaceutical quality control and pharmacokinetic profiling, the accurate quantification of drug degradation products is as critical as measuring the active pharmaceutical ingredient (API) itself. 3-Dehydroxy-3-ene-25-ol Vitamin D3 is a well-documented synthetic impurity and degradation product of Calcifediol (25-hydroxyvitamin D3)[1]. To accurately quantify this highly lipophilic impurity in complex matrices without succumbing to ion suppression or matrix effects, the stable isotope-labeled internal standard (SIL-IS), 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 , was developed[2].

This technical guide provides an in-depth analysis of the physicochemical properties of this deuterated standard, elucidates the structural causality behind its formation, and outlines a self-validating LC-MS/MS protocol for its application in drug development and quality assurance.

Physicochemical Properties & Structural Data

The physical properties of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 are primarily dictated by its seco-steroid backbone and the critical absence of the hydroxyl group at the C3 position. The removal of this polar group, combined with the introduction of an additional double bond, renders the molecule exceptionally hydrophobic compared to standard Vitamin D metabolites.

Below is a comparative summary of the quantitative physical data for both the deuterated internal standard and its unlabeled counterpart.

| Property | 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 (SIL-IS) | 3-Dehydroxy-3-ene-25-ol Vitamin D3 (Unlabeled) |

| CAS Registry Number | N/A (Isotope Labeled)[2] | 106361-90-4[3] |

| Molecular Formula | C₂₇H₃₆D₆O[2] | C₂₇H₄₂O[1] |

| Molecular Weight | 388.66 g/mol [2] | 382.62 g/mol [1] |

| Appearance | Yellow to pale yellow solid | Yellow solid[4] |

| Solubility Profile | Dichloromethane, Diethyl Ether, Ethyl Acetate[5] | Dichloromethane, Diethyl Ether, Ethyl Acetate[5] |

| Melting Point | Broad/Amorphous (Degrades before melting) | No standard data available (Amorphous)[4] |

| Monoisotopic Mass | ~ 388.36 Da | ~ 382.32 Da |

Structural Causality: Mechanism of Impurity Formation

To understand the analytical behavior of 3-Dehydroxy-3-ene-25-ol Vitamin D3, one must understand its origin. The A-ring of 25-hydroxyvitamin D3 contains a hydroxyl group at the C3 position. Under conditions of thermal stress, prolonged light exposure, or acidic microenvironments (often found in certain formulation excipients or during harsh extraction procedures), this 3-OH group is highly susceptible to protonation and subsequent elimination.

The Causality of Dehydration:

The elimination of water (

Fig 1: Acid-catalyzed thermal dehydration pathway forming the 3-ene impurity.

Self-Validating Analytical Protocol (LC-MS/MS)

When quantifying the 3-Dehydroxy-3-ene-25-ol Vitamin D3 impurity in a pharmaceutical batch, the d6-labeled variant is utilized as an internal standard. The deuterium atoms are typically located on the C26/C27 terminal methyl groups, ensuring the label is not lost during the A-ring dehydration process.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal check against false positives, carryover, or isotopic cross-talk.

Experimental Causality & Solvent Selection

Because the 3-ene impurity lacks the polar 3-hydroxyl group, its partition coefficient (LogP) is significantly higher than that of the parent API. Therefore, highly non-polar extraction solvents must be utilized. Based on its established solubility profile[5], Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are strictly required for Liquid-Liquid Extraction (LLE). Using standard methanol protein precipitation will result in poor recovery of this specific lipophilic analyte.

Step-by-Step Methodology

Step 1: System Suitability & Validation Setup (The Self-Validation Loop)

-

Blank Matrix Injection: Inject an unspiked matrix sample. Purpose: Validates the absence of endogenous isobaric interferences and system carryover.

-

Zero Sample Injection: Spike the blank matrix only with the 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 IS. Purpose: Validates the isotopic purity of the standard. If a peak appears at the unlabeled m/z (383.3), the d6 standard contains d0 contamination, and the batch must be mathematically corrected.

Step 2: Sample Preparation (LLE)

-

Aliquot 200 µL of the liquid formulation or reconstituted API into a glass vial (avoid plastics to prevent leaching of phthalates which cause MS background noise).

-

Spike with 20 µL of a 100 ng/mL working solution of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.

-

Add 1.0 mL of Ethyl Acetate[5]. Vortex vigorously for 5 minutes. Causality: EtOAc selectively partitions the highly lipophilic 3-ene derivative away from polar excipients.

-

Centrifuge at 4,000 x g for 10 minutes. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature (Do not exceed 30°C to prevent further thermal degradation).

-

Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC Chromatography

-

Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Causality: The extreme hydrophobicity requires a dense C18 stationary phase for adequate retention.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 60% B, ramp to 100% B over 4 minutes, hold for 2 minutes to wash strongly retained lipids.

Step 4: ESI-MS/MS Detection Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

-

Target (Unlabeled): Precursor

m/z ~ 383.3 -

SIL-IS (d6): Precursor

m/z ~ 389.3

Fig 2: Self-validating LC-MS/MS workflow for 3-ene impurity quantitation.

Storage, Handling, and Stability Directives

Because the 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 molecule contains a conjugated tetraene system (the triene of the seco-steroid plus the new 3-ene double bond), it is highly susceptible to photo-oxidation and auto-oxidation.

-

Temperature: Must be stored strictly at or below -20°C[2].

-

Atmosphere: Vials should be purged with Argon or Nitrogen after opening. Oxygen exposure leads to epoxide formation across the diene system.

-

Light: The compound is a yellow solid[4] that absorbs strongly in the UV range. All analytical preparations must be conducted in amber vials or under low-actinic (yellow) lighting to prevent photo-isomerization (e.g., conversion to suprasterol or tachysterol analogs).

References

-

"Product Name : 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6". Pharmaffiliates. URL: [Link]

-

"Cholecalciferol-impurities". Pharmaffiliates. URL: [Link]

Sources

The Analytical Sentinel: A Technical Guide to 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 in Quantitative Mass Spectrometry

Preamble: Beyond the Parent Ion

In the exacting realm of quantitative bioanalysis, particularly in endocrinology and drug development, the pursuit of precision and accuracy is paramount. The quantification of vitamin D and its metabolites, critical biomarkers for a host of physiological processes, presents a significant analytical challenge. These lipophilic molecules are often present at low concentrations in complex biological matrices, necessitating highly sensitive and specific analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[1]

At the heart of robust LC-MS/MS-based quantification lies the use of stable isotope-labeled internal standards. These molecules, which are chemically identical to the analyte of interest but mass-shifted by the incorporation of isotopes like deuterium, are indispensable for correcting for variations in sample preparation and instrument response. This guide delves into a specific, yet crucial, aspect of this practice: the nature and utility of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 .

Contrary to what its name might initially suggest, this molecule is not typically synthesized and added to a sample as a primary internal standard. Instead, it is a characteristic in-source fragment of its parent molecule, 25-hydroxyvitamin D3-d6, a commonly used internal standard for the quantification of 25-hydroxyvitamin D3. Understanding the formation, behavior, and analytical utility of this fragment is essential for researchers, scientists, and drug development professionals seeking to develop and validate robust and reliable methods for vitamin D analysis. This guide provides a comprehensive technical overview, from the foundational principles of vitamin D metabolism to detailed experimental protocols, grounded in scientific integrity and practical, field-proven insights.

The Biological Landscape: Vitamin D Metabolism and its Analytical Implications

Vitamin D3 (cholecalciferol) is a prohormone synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources.[2] To become biologically active, it undergoes two key hydroxylation steps. The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and the most reliable indicator of an individual's vitamin D status.[2] The second hydroxylation takes place primarily in the kidneys, forming the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).[3]

The accurate measurement of 25(OH)D3 is therefore of significant clinical and research interest. However, its quantification is fraught with challenges, including its lipophilic nature, extensive protein binding to the vitamin D binding protein (VDBP) in circulation, and the presence of isobaric interferents.[4] These factors necessitate meticulous sample preparation and highly selective analytical techniques.

Diagram: The Metabolic Journey of Vitamin D3

Caption: The metabolic activation pathway of Vitamin D3.

The Role of Deuterated Internal Standards in LC-MS/MS

To overcome the challenges of variability in sample extraction and potential matrix effects in LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is employed.[5] For the analysis of 25(OH)D3, 25-hydroxyvitamin D3-d6 (d6-25(OH)D3) is a commonly used and commercially available SIL-IS.[6] The six deuterium atoms are typically located on the side chain, providing a mass shift of +6 Da compared to the endogenous analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation.

Table 1: Key Properties of 25-Hydroxyvitamin D3 and its Deuterated Internal Standard

| Property | 25-Hydroxyvitamin D3 | 25-Hydroxyvitamin D3-d6 |

| Molecular Formula | C27H44O2 | C27H38D6O2 |

| Monoisotopic Mass | 400.33413 Da | 406.37189 Da |

| Primary Use in Bioanalysis | Analyte | Internal Standard |

Unveiling the Analyte: The Genesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

The term "3-Dehydroxy-3-ene-25-ol Vitamin D3-d6" describes a molecule that has lost the hydroxyl group at the C3 position and has formed an additional double bond in the A-ring. Its synonym, (5Z,7E)-9,10-Secocholesta-3,5,7,10(19)-tetraen-25-ol-d6, further clarifies this structure, indicating a tetraene system. This species is not a metabolic product but rather a well-characterized artifact generated from d6-25(OH)D3 during the ionization process within the mass spectrometer, a phenomenon known as in-source fragmentation.

The most common ionization technique for vitamin D analysis is Atmospheric Pressure Chemical Ionization (APCI), which is particularly effective for non-polar molecules.[7] During APCI, the analyte is typically protonated to form the [M+H]+ ion. For 25(OH)D3 and its deuterated analogue, a facile loss of a water molecule from the C3-hydroxyl group can occur in the high-temperature environment of the ion source. This dehydration is often followed by a rearrangement to form a more stable conjugated system, resulting in the "3-Dehydroxy-3-ene" structure.

Diagram: In-Source Fragmentation of 25-Hydroxyvitamin D3-d6

Caption: Formation of the 3-Dehydroxy-3-ene fragment from the parent internal standard.

The crucial insight for the analytical scientist is that this in-source fragmentation is a consistent and reproducible process under stable analytical conditions. Therefore, the resulting fragment ion can be used as a specific and sensitive transition for the quantification of the internal standard in multiple reaction monitoring (MRM) experiments.

Methodologies for the Quantification of 25-Hydroxyvitamin D3 using a d6-Internal Standard

The following sections provide detailed, field-proven protocols for the analysis of 25(OH)D3 in human serum using d6-25(OH)D3 as an internal standard. The choice between protein precipitation and liquid-liquid extraction depends on the desired level of sample cleanup and the specific matrix being analyzed.

Experimental Protocol: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.

Step-by-Step Methodology:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum, calibrator, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of d6-25(OH)D3 in methanol to each tube.

-

Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each tube. The formic acid aids in disrupting the binding of 25(OH)D3 to VDBP.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Experimental Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE offers a more thorough cleanup by partitioning the analyte of interest into an organic solvent, leaving behind more polar interferences.

Step-by-Step Methodology:

-

Sample Aliquoting and Internal Standard Spiking: Follow steps 1 and 2 from the protein precipitation protocol.

-

Protein Disruption: Add 100 µL of 0.2 M zinc sulfate in water to each tube and vortex briefly. This aids in protein precipitation. Then add 200 µL of methanol and vortex again.

-

Extraction Solvent Addition: Add 1 mL of hexane or methyl-tert-butyl ether (MTBE) to each tube.

-

Extraction: Vortex vigorously for 2 minutes to ensure efficient extraction of the vitamin D metabolites into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: The sample is ready for analysis.

Diagram: Comparative Workflow of Sample Preparation Techniques

Caption: Comparison of protein precipitation and liquid-liquid extraction workflows.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters for an LC-MS/MS method for 25(OH)D3 analysis. These will require optimization for specific instrumentation.

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for lipophilic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation in positive ion mode. |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Strong organic solvent for eluting vitamin D metabolites. |

| Gradient | 70% B to 98% B over 5 minutes | A gradient is necessary to elute the analytes with good peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Ionization Source | APCI, Positive Ion Mode | APCI is well-suited for the analysis of vitamin D metabolites. |

| Vaporizer Temperature | 400°C | Optimized for efficient desolvation and ionization. |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for quantification and confirmation. |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 25-Hydroxyvitamin D3 | 401.3 | 383.3 | [M+H-H2O]+ |

| 25-Hydroxyvitamin D3 | 401.3 | 365.3 | [M+H-2H2O]+ (Confirmatory) |

| d6-25-Hydroxyvitamin D3 (Internal Standard) | 407.4 | 389.4 | [M+H-H2O]+ |

| d6-25-Hydroxyvitamin D3 (Internal Standard) | 407.4 | 371.4 | [M+H-H2O-D2O]+ (from 3-Dehydroxy-3-ene form) |

The transition 407.4 -> 371.4 for the internal standard corresponds to the monitoring of the 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 fragment. By monitoring this specific and stable fragment, a robust and interference-free signal for the internal standard can be obtained, leading to accurate and precise quantification of the endogenous 25-hydroxyvitamin D3.

Data Analysis and Interpretation

The concentration of 25(OH)D3 in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of 25(OH)D3 and a constant concentration of the internal standard. The use of the SIL-IS corrects for any loss of analyte during sample preparation and any fluctuations in instrument response, ensuring the integrity of the quantitative data.

Conclusion: An Essential Tool for Accurate Bioanalysis

While "3-Dehydroxy-3-ene-25-ol Vitamin D3-d6" may not be a reagent added to a sample, its role in the accurate quantification of 25-hydroxyvitamin D3 is undeniable. As a consistent and predictable in-source fragment of the deuterated internal standard, it serves as a reliable analytical sentinel. A thorough understanding of its formation and behavior within the mass spectrometer empowers researchers and drug development professionals to develop and validate highly robust and defensible LC-MS/MS methods. This technical guide provides the foundational knowledge and practical protocols to harness the utility of this important analytical species, ultimately contributing to the generation of high-quality data in the critical field of vitamin D research.

References

-

Biotoxtech. (n.d.). Extraction of Vitamin D Metabolites from Human Serum Using Supported Liquid Extraction. Retrieved from [Link]

- Eguchi, T., Takatsuto, S., Ishiguro, M., Ikekawa, N., Tanaka, Y., & DeLuca, H. F. (1981). Synthesis and determination of configuration of natural 25-hydroxyvitamin D3 26,23-lactone. Proceedings of the National Academy of Sciences, 78(11), 6579-6583.

- Fall, T., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(16), 4581-4603.

-

Wikipedia. (2024). Vitamin D. Retrieved from [Link]

-

Restek. (2020, October 20). Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS. Retrieved from [Link]

- U.S. Patent No. US20210088486A1. (2021). Methods and systems for detection of vitamin d metabolites. Google Patents.

- Aberhart, J., et al. (2017). Improved accuracy of an LC-MS/MS method measuring 24R,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D metabolites in serum using. Journal of Steroid Biochemistry and Molecular Biology, 169, 136-144.

- Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Biomolecules, 11(11), 1639.

- Clarke, M. W. (2011). Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 412(11-12), 1055-1060.

- Higashi, T., et al. (2013). Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation.

- Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications. Chemistry & biology, 21(3), 319-329.

-

Agilent. (2017, July 11). Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid. Retrieved from [Link]

- By-Young, P., et al. (2013). Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. Journal of Pharmaceutical and Biomedical Analysis, 83, 219-226.

-

Matt, J. (2012). Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food – The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis. DTU National Food Institute. Retrieved from [Link]

-

Shimadzu. (n.d.). LC/MS/MS Analysis of Vitamin D3 by the Co-Sense for Impurities System. Retrieved from [Link]

- Jenkinson, C., et al. (2018). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum.

- Rochel, N., & Molnár, F. (2013). Synthesis of 25-Hydroxyvitamin D-3 and 26,26,26,27,27,27-Hexadeutero-25-hydroxyvitamin D-3 on Solid Support. European Journal of Organic Chemistry, 2013(28), 6348-6354.

- Kawagoe, F., et al. (2018). Synthesis of the first 16-ene-25-hydroxyvitamin D (3) via an ene reaction from sterol (4). Scientific Reports, 8(1), 1-8.

-

Spectroscopy Online. (2020, November 16). 25-Hydroxyvitamin D2/D3 Analysis in Human Plasma Using LC–MS. Retrieved from [Link]

- Schmideder, S., et al. (2024). Highly selective whole-cell 25-hydroxyvitamin D3 synthesis using molybdenum-dependent C25-steroid dehydrogenase and cyclodextrin recycling. Microbial Cell Factories, 23(1), 1-15.

- Ray, R., Bouillon, R., Van Baelen, H., & Holick, M. F. (1991). Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry, 30(19), 4809-4813.

- Kawagoe, F., et al. (2022).

Sources

- 1. High-Throughput Serum 25-Hydroxy Vitamin D Testing with Automated Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25-OH Vit D assay procedure [have.at]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Biological Significance and Pharmacological Profiling of 3-Dehydroxy-3-ene Vitamin D Metabolites

Executive Summary

The biological landscape of Vitamin D is dominated by its active hormonal form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), which regulates calcium homeostasis and cellular differentiation. However, structural modifications to the secosteroid A-ring—specifically the elimination of the 3β-hydroxyl group to form a

As an Application Scientist navigating both pharmaceutical quality control and novel drug design, it is critical to understand these metabolites through a dual lens:

-

As Pharmaceutical Impurities: Compounds like 3-Dehydroxy-3-ene-25-ol Vitamin D3 (CAS 106361-90-4) emerge as primary dehydration degradation products during the synthesis and storage of cholecalciferol[1].

-

As Pharmacological Scaffolds: Synthetic 3-deoxy and 3-ene analogs serve as vital tools to decouple the therapeutic anti-proliferative effects of Vitamin D from its dose-limiting hypercalcemic toxicity[2].

This whitepaper dissects the structural chemistry, receptor binding dynamics, and analytical methodologies required to profile 3-dehydroxy-3-ene Vitamin D metabolites.

Structural Chemistry and VDR Binding Dynamics

The Causality of A-Ring Flattening

The canonical Vitamin D Receptor (VDR) relies on a highly specific ligand-binding domain (LBD). In natural 1,25(OH)2D3, the A-ring exists in a dynamic equilibrium between two chair conformations (

When the 3-hydroxyl group is eliminated to form a 3-ene derivative:

-

Loss of Hydrogen Bonding: The absence of the 3β-OH group directly abolishes the Tyr143/Ser278 interaction, reducing genomic VDR binding affinity by 10- to 50-fold[3].

-

Topological Shift: The introduction of the

double bond restricts the A-ring from a flexible chair equilibrium into a rigid, flattened half-chair conformation. This spatial distortion alters the projection of the 1α-hydroxyl group (if present), further weakening the classical genomic interaction[4].

Genomic vs. Non-Genomic Divergence

Despite diminished affinity for the nuclear VDR, 3-dehydroxy-3-ene analogs maintain significant biological activity through alternative pathways. The flattened A-ring structure is highly tolerable to the caveolae-associated membrane VDR , which mediates rapid, non-genomic signaling (e.g., MAPK activation and intracellular calcium influx). This structural nuance allows these metabolites to induce cellular differentiation in promyelocytic leukemia cells (HL-60) without triggering the genomic transcription responsible for hypercalcemia[5]. Furthermore, specific A-ring and side-chain modifications have been shown to confer resistance to rapid enzymatic catabolism by cytochrome P450 enzymes like CYP3A4 and CYP24A1[6].

Quantitative Data: Comparative Biological Activity

To contextualize the pharmacological shift caused by 3-dehydroxy modifications, the following table summarizes the structure-activity relationships (SAR) of key Vitamin D analogs compared to the canonical hormone.

| Compound | VDR Binding Affinity (Relative) | In Vivo Calcemic Activity | HL-60 Differentiation Potential | Primary Biological/Clinical Significance |

| 1,25(OH)2D3 | 100% (Reference) | High (Dose-limiting) | High | Endogenous hormone; Calcium homeostasis |

| 1α-OH-3-deoxy-D3 | ~2 - 5% | Low | Moderate to High | Decoupled analog for anti-cancer research[3] |

| 3-Dehydroxy-3-ene-25-ol D3 | < 1% | Negligible | Low | Pharmacopeial degradation impurity[1] |

| 3-epi-1,25(OH)2D3 | ~3% | Low | Moderate | Natural metabolic intermediate[2] |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that every data point generated is internally controlled for accuracy.

Protocol 1: LC-MS/MS Quantification of 3-Dehydroxy-3-ene-25-ol D3

Causality of Choice: Vitamin D metabolites lack strong chromophores and ionize poorly in standard Electrospray Ionization (ESI). We utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which drives protonation and subsequent water loss, ideal for tracking the dehydrated 3-ene species.

-

Sample Preparation & Isotope Spiking: Extract 100 µL of the pharmaceutical matrix using liquid-liquid extraction (hexane/ethyl acetate, 1:1 v/v).

-

Self-Validation Mechanism: Spike the sample with 10 ng of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6[1] prior to extraction. A post-extraction recovery of the heavy isotope must fall within 95–105% to validate the extraction efficiency and correct for matrix suppression.

-

-

Chromatographic Separation: Inject 10 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run an isocratic mobile phase of Methanol/Water (85:15) with 0.1% formic acid. This resolves the 3-ene metabolite from isobaric interferences.

-

Mass Spectrometry (APCI+ MRM): Monitor the specific transition for the 3-dehydroxy-3-ene metabolite. Since it already lacks the 3-OH, the parent ion is

383.3

Protocol 2: Competitive VDR Fluorescence Polarization (FP) Assay

Causality of Choice: FP allows for homogeneous, real-time measurement of ligand-receptor binding without the need for radioactive isotopes.

-

Reagent Assembly: Incubate 5 nM of recombinant human VDR-LBD with 2 nM of a fluorescently labeled Vitamin D tracer (e.g., a BODIPY-tagged analog) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Ligand Competition: Add serial dilutions (

to-

Self-Validation Mechanism: Run a parallel curve using unlabeled 1,25(OH)2D3. The canonical ligand must establish the baseline minimum polarization (mP), defining the maximum assay window (

mP). Calculate the Z'-factor; the plate is only validated if Z' > 0.5.

-

-

Data Analysis: Measure polarization at Ex 485 nm / Em 535 nm. Calculate the

and convert to

Visualizations

Figure 1: Divergent VDR signaling pathways of canonical Vitamin D3 vs. 3-dehydroxy-3-ene metabolites.

Figure 2: Self-validating LC-MS/MS workflow for 3-dehydroxy-3-ene-25-ol Vitamin D3 quantification.

References

-

Vitamin D and Its Synthetic Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Chemical synthesis and biological activity of 3-deoxy-1alpha-hydroxyvitamin D3 an analog of 1alpha,25-(OH)2-D3, the active form of vitamin D3 Source: Biochemical and Biophysical Research Communications URL:[Link]

-

Cholecalciferol-impurities (3-Dehydroxy-3-ene-25-ol Vitamin D3) Source: Pharmaffiliates URL:[Link]

-

Metabolic Interactions of Side-chain Extended and Unsaturated Vitamin D Analogs with Cytochrome P450 Enzymes Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

-

Vitamin D Handbook: Structures, Synonyms, and Properties Source: Wiley-Interscience URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical synthesis and biological activity of 3-deoxy-1alpha-hydroxyvitamin D3 an analog of 1alpha,25-(OH)2-D3, the active form of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.knu.edu.af [library.knu.edu.af]

- 5. Studies on vitamin D and its analogs. VIII. 3-Deoxy-1alpha, 25-dihydroxyvitamin D3, a potent new analog of 1alpha, 25-(OH) 2-D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Interactions of Side-chain Extended and Unsaturated Vitamin D Analogs with Cytochrome P450 Enzymes: Integrating Theoretical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Photochemical Isomerization Matrix

Title: Precision Isolation and Characterization of Vitamin D3 Isomers: A Technical Guide to the Photochemical Matrix

Executive Summary The "Vitamin D3" measured in clinical and industrial settings is rarely a singular entity. It exists within a dynamic photochemical equilibrium comprising thermal isomers (Pre-vitamin D3), stereoisomers (Lumisterol, Tachysterol), and irreversible photo-degradation products (Suprasterols, Toxisterols). For researchers and drug developers, the isolation of these specific isomers is critical—not only for quality control but for investigating their distinct, often overlooked biological activities. This guide moves beyond standard pharmacopeial assays, providing advanced protocols for the chromatographic resolution and preparative isolation of the Vitamin D3 isomeric matrix.

To isolate these compounds, one must first understand the kinetics of their formation. Vitamin D3 (Cholecalciferol) production is not a linear synthesis but a reversible photo-equilibrium.

The Mechanism: Upon UVB irradiation (290–315 nm), the B-ring of 7-Dehydrocholesterol (7-DHC) opens to form Pre-vitamin D3 .[1][2][3] This molecule is thermally unstable and isomerizes to Vitamin D3.[1][4][5] However, continued irradiation of Pre-vitamin D3 drives side reactions into Lumisterol3 (conformational isomer) and Tachysterol3 (Z/E isomer). Excessive irradiation of Vitamin D3 itself yields irreversible Suprasterols and 5,6-trans-vitamin D3 .[6]

Diagram 1: The Vitamin D3 Photochemical Equilibrium This diagram illustrates the reversible and irreversible pathways governing isomer formation.

Caption: The photochemical "wheel" of Vitamin D3. Note the central role of Pre-D3 as the labile pivot point for all reversible isomers.

Part 2: Analytical Separation Strategies

Standard C18 columns often fail to resolve the "Critical Triad" (Vitamin D3, Pre-vitamin D3, and Tachysterol) due to their identical molecular weights and similar hydrophobicities. High-fidelity separation requires exploiting stereochemical differences (spatial shape) rather than just hydrophobicity.

The "Cooled" LC-MS/MS Protocol (Isomer Resolution)

Why this works: Pre-vitamin D3 is thermally active.[4][7] At standard column temperatures (>30°C), it actively isomerizes during the run, causing peak broadening and coalescence. Cooling the column freezes this equilibrium.

Protocol Parameters:

| Parameter | Specification | Rationale |

| Column | Pentafluorophenyl (PFP) (e.g., Raptor FluoroPhenyl or Kinetex F5) | Fluorine atoms create "pi-pi" interactions with the conjugated triene systems, offering superior selectivity for isomers compared to C18. |

| Dimensions | 2.1 x 100 mm, 1.7 µm or 2.6 µm | UPLC/UHPLC scale for speed and resolution. |

| Mobile Phase A | Water + 2mM Ammonium Formate + 0.1% Formic Acid | Buffer stabilizes ionization in MS. |

| Mobile Phase B | Methanol (100%) | MeOH provides better protic selectivity for these isomers than Acetonitrile. |

| Temperature | 10°C - 15°C | CRITICAL: Prevents on-column thermal isomerization of Pre-D3 to D3. |

| Gradient | 75% B to 95% B over 6 mins | Shallow gradient maximizes resolution of the isobaric cluster. |

Self-Validation Step:

-

Inject a standard mixture of Vitamin D3 and Tachysterol.[8]

-

Pass Criteria: Resolution (Rs) between D3 and Tachysterol must be > 1.5. If peaks merge, lower temperature to 10°C or decrease gradient slope.

Part 3: The C3-Epimer Challenge (Clinical Relevance)

A specific isomer, 3-epi-25-hydroxyvitamin D3 , poses a major risk in clinical diagnostics.[9] It is formed by the epimerization of the hydroxyl group at Carbon-3 (from β to α orientation). It is isobaric to 25(OH)D3 but has significantly reduced calcemic activity. Standard LC-MS/MS methods often co-elute these, leading to falsely elevated Vitamin D results, particularly in infant populations.

Diagram 2: C3-Epimer Separation Workflow This workflow details the logic for distinguishing the active metabolite from its epimer.

Caption: Workflow for separating the C3-epimer. PTAD derivatization is optional but recommended for low-volume pediatric samples.

Part 4: Preparative Isolation of Impurities

For researchers needing to isolate Tachysterol or Suprasterols for toxicology studies, analytical HPLC is insufficient. Preparative Normal Phase HPLC or Supercritical Fluid Chromatography (SFC) is required.

Isolation of Tachysterol3 (The "Toxic" Impurity)

Tachysterol has a higher UV absorption max (281 nm) than D3 (265 nm) and is more polar due to the exposed hydroxyl group orientation.

Step-by-Step Isolation Protocol:

-

Photochemical Generation:

-

Dissolve 1g pure 7-DHC in degassed ethanol.

-

Irradiate with a mercury vapor lamp (high UVB output) for 15 minutes. Note: Short irradiation favors Pre-D3; extended irradiation (60+ mins) favors Tachysterol/Lumisterol.

-

-

Saponification (If extracting from oil matrix):

-

Reflux sample in 10% KOH/Ethanol for 30 mins under Nitrogen (prevents oxidation).

-

Extract unsaponifiable matter with n-Hexane.

-

-

Preparative Chromatography (Normal Phase):

-

Stationary Phase: Silica (5 µm or 10 µm prep column).

-

Mobile Phase: n-Hexane / Isopropanol (99:1 v/v). Why? The non-polar hexane environment maximizes the interaction of the -OH stereochemistry with the silica surface.

-

Detection: UV at 280 nm (maximizes Tachysterol signal relative to D3).

-

-

Fraction Collection:

-

Tachysterol elutes before Vitamin D3 in Normal Phase systems (check specific column selectivity, as this can invert on CN columns).

-

Collect fractions, evaporate under Nitrogen at <30°C (heat sensitive!).

-

-

Validation:

-

Re-inject fraction on the PFP analytical method (Part 2) to confirm purity >98%.

-

Isolation of Suprasterols (Over-irradiation products)

Suprasterols are formed only after the complete depletion of Pre-D3.

-

Generation: Irradiate Vitamin D3 (not 7-DHC) in ethanol for >4 hours.

-

Separation: Use the same Normal Phase system as above. Suprasterols are significantly more polar and will elute later than Vitamin D3.

References

-

Holick, M. F., et al. (1980). The Photochemistry and Photobiology of Vitamin D3. Science.

-

Lensmeyer, G. L., et al. (2006). Separation of the C-3 epimer of 25-hydroxyvitamin D3 from 25-hydroxyvitamin D3 by liquid chromatography–tandem mass spectrometry. Clinical Chemistry.

-

Tai, S. S., et al. (2010). Development of a candidate reference measurement procedure for the determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical Chemistry.

-

Restek Corporation. (2020). Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns.

-

Thermo Fisher Scientific. Quantification of 25-hydroxyvitamin D2 and D3 with Chromatographic Resolution of the C3-epimer.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ijariie.com [ijariie.com]

- 3. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlas.org [atlas.org]

- 5. CN1144782C - Isolation method of vitamin D3 - Google Patents [patents.google.com]

- 6. DSpace [open.bu.edu]

- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Imperative of Deuterated Internal Standards in LC-MS/MS Metabolic and Pharmacokinetic Studies

Executive Summary

In the highly regulated landscape of drug development, the integrity of pharmacokinetic (PK) and metabolic data hinges on the precision of bioanalytical quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these assays, yet it is inherently vulnerable to matrix effects and sample loss. To mitigate these analytical blind spots, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically Deuterated Internal Standards (DIS)—has become a non-negotiable regulatory expectation 1.

This technical whitepaper explores the physicochemical causality behind Isotope Dilution Mass Spectrometry (IDMS), dissects the physical limitations of deuterium labeling, and provides self-validating methodologies to ensure absolute quantitative accuracy in metabolic studies.

The Physics of Co-Elution: Why Structural Analogs Fail

Historically, bioanalytical scientists utilized structural analogs—molecules with similar but non-identical chemical structures—as internal standards. However, structural analogs fail under the rigorous demands of modern LC-MS/MS due to a breakdown in fundamental causality: different structures yield different physical behaviors.

When extracting metabolites from complex biological matrices (e.g., plasma, cerebrospinal fluid), a structural analog will exhibit a slightly different partition coefficient (

In Electrospray Ionization (ESI), analytes compete with co-eluting matrix components for excess charge on the surface of solvent droplets. If a structural analog elutes even 0.2 minutes apart from the target analyte, it enters the mass spectrometer alongside a completely different profile of matrix components, experiencing a different magnitude of ion suppression 2.

The Deuterated Solution:

A deuterated internal standard replaces specific hydrogen atoms with deuterium (

Workflow of Isotope Dilution Mass Spectrometry (IDMS) using Deuterated Internal Standards.

Vulnerabilities and Edge Cases in Deuterated Standards

While DIS is the gold standard, it is not immune to physicochemical limitations. Application scientists must engineer around two primary vulnerabilities during method development:

A. The Deuterium Isotope Effect (Chromatographic Shift)

Deuterium has a slightly smaller van der Waals radius than protium (hydrogen), resulting in a marginally smaller molar volume. This subtle difference reduces the dispersive (hydrophobic) interactions between the DIS and the C18 stationary phase. In highly deuterated molecules (e.g.,

B. H/D Back-Exchange

The position of the deuterium label is critical. If deuterium is synthesized onto exchangeable heteroatoms (hydroxyl

Logical relationship of physicochemical vulnerabilities in deuterated internal standards.

Quantitative Superiority: A Data-Driven Comparison

The implementation of a properly engineered DIS drastically improves assay reliability. The table below summarizes typical bioanalytical validation parameters comparing the absence of an internal standard, the use of a structural analog, and the use of a DIS.

| Analytical Parameter | No Internal Standard | Structural Analog IS | Deuterated IS (SIL-IS) |

| Extraction Recovery Variance | High (Uncorrected) | Moderate (Similar but unequal partitioning) | Minimal (Identical partitioning) |

| Matrix Effect Correction | None | Poor (Different RT = Different suppression) | Excellent (Co-elution cancels suppression) |

| Accuracy (% Bias) | > ±20% | ±10% to 15% | < ±5% |

| Precision (CV %) | > 15% | 8% to 12% | < 5% |

| Regulatory Acceptance | Rarely Accepted | Accepted with heavy justification | Gold Standard (FDA/EMA Preferred) |

Self-Validating Experimental Protocol: The Matuszewski Method

To scientifically prove that a DIS is effectively correcting for matrix effects and extraction losses, researchers must employ a self-validating experimental design known as the Matuszewski Protocol. This methodology isolates the variables of extraction recovery (RE) and matrix effect (ME).

Step-by-Step Methodology

Phase 1: Preparation of the Three Sample Sets

-

Set 1 (Neat Standards): Spike the target analyte and the DIS into the pure LC reconstitution solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). This represents 100% signal with zero matrix interference and zero extraction loss.

-

Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your chosen method (Protein Precipitation or Liquid-Liquid Extraction). After extraction, spike the analyte and DIS into the resulting supernatant/reconstituted extract. This isolates the Matrix Effect.

-

Set 3 (Pre-Extraction Spike): Spike the analyte and DIS directly into the raw biological matrix. Perform the full extraction procedure. This represents the true experimental sample, encompassing both extraction loss and matrix effects.

Phase 2: LC-MS/MS Analysis & Causality Calculations Inject all three sets into the LC-MS/MS. Calculate the absolute peak areas for both the Analyte and the DIS.

-

Absolute Matrix Effect (ME):

(A value <100% indicates ion suppression; >100% indicates ion enhancement). -

Extraction Recovery (RE):

Phase 3: The Self-Validation Check (IS-Normalized Matrix Factor)

To prove the DIS is functioning correctly, calculate the IS-Normalized Matrix Factor (IS-MF):

Causality Check: If the DIS successfully co-elutes and corrects for the matrix effect, the IS-MF will be exactly 1.0 (or within 0.85 – 1.15 per FDA guidelines), regardless of how severe the absolute ion suppression is.

Advanced Applications: Pharmacokinetics in the COVID-19 Era

The critical nature of deuterated standards was highlighted during the rapid development of COVID-19 therapeutics. For population pharmacokinetic (PopPK) modeling of the antiviral Nirmatrelvir, researchers required ultra-precise quantification across varying degrees of renal impairment. By utilizing a deuterated internal standard (Nirmatrelvir-

Similarly, the pharmacokinetic evaluation of Ebselen analogs (e.g., BS1801) relied heavily on synthesizing late-stage deuterated standards (e.g., M2-

References

-

ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." [Link]

-

ResearchGate. "Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification..." [Link]

-

PubMed Central (PMC). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards..."[Link]

-

ACS Omega. "Deuterated Drugs and Biomarkers in the COVID-19 Pandemic."[Link]

-

DovePress. "Population pharmacokinetics and dosing regimen analysis of nirmatrelvir." [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. pubs.acs.org [pubs.acs.org]

The Vitamin D Metabolic Network: Pathway Dynamics, Intermediate Profiling, and Analytical Methodologies

Executive Summary

Vitamin D is not merely a nutritional supplement; it is a complex secosteroid prohormone that governs calcium homeostasis, immune modulation, and cellular differentiation. For drug development professionals and clinical researchers, understanding the intricacies of the vitamin D metabolic network is paramount. This whitepaper deconstructs the canonical cytochrome P450 (CYP450)-mediated pathways, profiles the pharmacokinetic behavior of key intermediates, and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol required for precise, multiplexed metabolite quantification.

The Canonical Vitamin D Metabolic Pathway

The bioactivation of vitamin D (cholecalciferol) requires a tightly regulated, multi-organ enzymatic cascade driven by specific CYP450 hydroxylases 1.

-

Hepatic 25-Hydroxylation: Vitamin D3 is transported to the liver via the Vitamin D Binding Protein (VDBP). Here, it undergoes its first hydroxylation at carbon 25, catalyzed primarily by the microsomal enzyme CYP2R1 and the mitochondrial enzyme CYP27A1 , forming 25-hydroxyvitamin D3 (25(OH)D3 or calcidiol). CYP2R1 is considered the principal 25-hydroxylase due to its superior catalytic efficiency and substrate affinity 2.

-

Renal 1α-Hydroxylation: 25(OH)D3 is transported to the proximal tubules of the kidney, where CYP27B1 (1α-hydroxylase) converts it into the biologically active hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). This step is the primary regulatory checkpoint, heavily stimulated by Parathyroid Hormone (PTH) and inhibited by Fibroblast Growth Factor-23 (FGF-23) 1.

-

Catabolic Inactivation: To prevent hypercalcemic toxicity, the enzyme CYP24A1 (24-hydroxylase) initiates a catabolic cascade. It hydroxylates both 25(OH)D3 and 1,25(OH)2D3 into 24,25(OH)2D3 and calcitroic acid, respectively, rendering them biologically inactive and marking them for biliary and renal excretion 2.

Canonical vitamin D metabolic pathway illustrating key cytochrome P450 enzymatic conversions.

Pharmacokinetic Profiling of Key Intermediates

Selecting the correct biomarker for clinical trials or diagnostic assays requires a deep understanding of metabolite pharmacokinetics. The table below synthesizes the quantitative profiles of the primary intermediates.

| Metabolite | Primary Synthesizing Enzyme | Circulating Half-Life | Typical Serum Concentration | Clinical & Pharmacological Significance |

| Cholecalciferol (D3) | Non-enzymatic (Skin) / Diet | ~24 hours | Variable (Spikes post-exposure) | Inactive precursor; reflects immediate recent intake or UV exposure. |

| 25(OH)D3 (Calcidiol) | CYP2R1 / CYP27A1 | 15–21 days | 20–50 ng/mL | Primary biomarker of global vitamin D status; major circulating depot. |

| 1,25(OH)2D3 (Calcitriol) | CYP27B1 | 4–6 hours | 18–78 pg/mL | Biologically active hormone; high-affinity VDR agonist. |

| 24,25(OH)2D3 | CYP24A1 | ~7 days | 1–4 ng/mL | Catabolic intermediate; ratio to 25(OH)D indicates CYP24A1 activity. |

| 3-epi-25(OH)D3 | C3-epimerase | Variable | <5% of total 25(OH)D3 | Isobaric interference in assays; possesses significantly reduced VDR affinity. |

Causality Insight: Why is 25(OH)D the gold-standard biomarker for vitamin D status rather than the active hormone 1,25(OH)2D? The rationale is purely pharmacokinetic and regulatory. 25(OH)D has a prolonged circulating half-life of roughly 3 weeks, and its hepatic synthesis is substrate-dependent rather than tightly regulated. Conversely, 1,25(OH)2D has a rapid half-life (4-6 hours), and its levels are aggressively maintained by PTH. Thus, 1,25(OH)2D levels can appear normal or even elevated in states of severe vitamin D deficiency due to compensatory secondary hyperparathyroidism 3.

Analytical Methodologies: LC-MS/MS Quantification Protocol

While clinical immunoassays are common, they suffer from severe cross-reactivity and cannot separate C3-epimers or isobaric interferences. For rigorous research and drug development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard 4.

Step-by-step LC-MS/MS analytical workflow for multiplexed quantification of vitamin D metabolites.

Self-Validating LC-MS/MS Protocol for Multiplexed Vitamin D Analysis

Step 1: Isotope Dilution and Matrix Normalization

-

Action: Spike 200 µL of serum with stable isotope-labeled internal standards (e.g., d6-25(OH)D3, d3-1,25(OH)2D3).

-

Causality & Validation: This establishes a self-validating quantitative system. Because the deuterated isotopologues co-elute and ionize identically to the endogenous analytes, any signal suppression from matrix effects or physical loss during downstream extraction is mathematically canceled out during the final peak-area ratio calculation 3.

Step 2: Supported Liquid Extraction (SLE)

-

Action: Dilute the spiked serum with an aqueous buffer, load onto an SLE plate (diatomaceous earth), and elute with a highly non-polar solvent (e.g., heptane/ethyl acetate).

-

Causality & Validation: SLE is chosen over traditional protein precipitation because it provides superior removal of phospholipids and proteins, drastically reducing ion suppression in the MS source and prolonging column life 4.

Step 3: Chemical Derivatization (Crucial for 1,25(OH)2D)

-

Action: Treat the dried extract with a Cookson-type reagent like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione).

-

Causality & Validation: Vitamin D metabolites lack easily ionizable functional groups. PTAD reacts specifically with the conjugated diene system of the secosteroid ring. This shifts the mass of the analyte away from low-mass background noise and amplifies the electrospray ionization (ESI) efficiency by 10- to 100-fold, which is an absolute requirement for detecting 1,25(OH)2D3 at its native picogram-per-milliliter concentrations 3.

Step 4: UPLC Chromatographic Resolution

-

Action: Inject the derivatized sample onto a Pentafluorophenyl (PFP) or optimized high-resolution C18 column.

-

Causality & Validation: A standard C18 column often fails to resolve 25(OH)D3 from its C3-epimer (3-epi-25(OH)D3) or the isobaric bile acid precursor 7α-hydroxy-4-cholesten-3-one (7αC4). The PFP column exploits pi-pi and dipole interactions to achieve a baseline resolution factor (Rs > 1.5). This prevents the artificial inflation of 25(OH)D3 levels, validating the specificity of the assay 4.

Step 5: Multiple Reaction Monitoring (MRM) Detection

-

Action: Operate the tandem mass spectrometer in positive ESI mode. Monitor specific precursor-to-product ion transitions.

-